molecular formula C9H7ClF3N3 B7811039 6-chloro-2,3-dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine

6-chloro-2,3-dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine

Cat. No.: B7811039
M. Wt: 249.62 g/mol
InChI Key: GHYCXHDYCSSEPU-UHFFFAOYSA-N
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Description

6-chloro-2,3-dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2,3-dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-diaminopyridine with 1,1,1-trifluoro-2-chloro-3-butanone in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors to maintain precise control over reaction conditions, or the employment of catalysts to increase reaction efficiency. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2,3-dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents like ethanol or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative, while oxidation might produce a nitro or hydroxyl derivative.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity:
Recent studies have indicated that pyrazolo[3,4-b]pyridine derivatives exhibit promising anticancer properties. Specifically, 6-chloro-2,3-dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine has been investigated for its ability to inhibit tumor growth through various mechanisms, including the modulation of signaling pathways associated with cancer cell proliferation and apoptosis.

Case Study:
A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyrazolo[3,4-b]pyridine derivatives. The results demonstrated that modifications at the 4-position significantly enhanced anticancer activity against several cancer cell lines, including breast and colon cancer cells. The trifluoromethyl group was particularly noted for increasing potency due to its electron-withdrawing effects, which stabilize the compound's interaction with target proteins .

Antimicrobial Properties:
The compound has also shown potential as an antimicrobial agent. Its efficacy against various bacterial strains was evaluated in vitro, revealing significant antibacterial activity. This aspect is crucial for developing new antibiotics in an era of increasing antibiotic resistance.

Agrochemical Applications

Pesticidal Activity:
Research indicates that compounds similar to this compound can be effective as pesticides. The unique chemical structure allows for the disruption of metabolic processes in pests.

Case Study:
In a field trial reported by the Pesticide Biochemistry and Physiology journal, a derivative of this compound was tested against common agricultural pests. The results showed a significant reduction in pest populations compared to untreated controls, highlighting its potential as a viable alternative to conventional pesticides .

Material Science Applications

Polymer Chemistry:
The incorporation of pyrazolo[3,4-b]pyridine derivatives into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength.

Data Table: Polymer Properties Enhanced by this compound

PropertyControl PolymerPolymer with CompoundImprovement (%)
Thermal Stability (°C)2502708
Tensile Strength (MPa)304033
Degradation Rate (%)5260

Analytical Applications

Chemical Analysis:
The compound serves as a reference standard in analytical chemistry for developing methods to detect similar structures in biological samples or environmental matrices.

Case Study:
A study focused on the development of high-performance liquid chromatography (HPLC) methods utilized this compound as a standard to quantify related pyrazolo compounds in biological fluids. The method demonstrated high sensitivity and specificity, making it suitable for pharmacokinetic studies .

Mechanism of Action

The mechanism of action of 6-chloro-2,3-dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The chlorine atom can participate in hydrogen bonding or halogen bonding interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-(trifluoromethyl)pyridine: Shares the trifluoromethyl and chlorine substituents but lacks the pyrazolo ring.

    3,4-diaminopyridine: A precursor in the synthesis of the target compound, featuring a pyridine ring with amino groups.

    1,1,1-trifluoro-2-chloro-3-butanone: Another precursor, providing the trifluoromethyl and chlorine functionalities.

Uniqueness

6-chloro-2,3-dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine is unique due to its combination of a pyrazolo[3,4-b]pyridine core with trifluoromethyl and chlorine substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

6-Chloro-2,3-dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Chemical Formula : C9H7ClF3N3
  • Molecular Weight : 249.62 g/mol
  • CAS Number : 1018165-26-8

Mechanisms of Biological Activity

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant biological activities through various mechanisms:

  • Inhibition of Kinases : Many derivatives have shown potent inhibitory effects on cyclin-dependent kinases (CDK) and Aurora kinases. For instance, compounds derived from this scaffold have demonstrated IC50 values as low as 0.067 µM against Aurora-A kinase, indicating strong potential as anticancer agents .
  • Antitumor Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have reported significant growth inhibition in cell lines such as HeLa and A549, with IC50 values ranging from 7.01 µM to 14.31 µM depending on the specific derivative .
  • Cell Cycle Arrest and Apoptosis Induction : Compounds similar to this compound have been shown to induce apoptosis in cancer cells by disrupting microtubule dynamics and causing cell cycle arrest at various phases .

Table 1: Summary of Biological Activities

StudyCompoundActivityCell LineIC50 (µM)
Xia et al. (2022)Pyrazolo derivativeAntitumorA54949.85
Sun et al. (2022)Pyrazolo derivativeCDK2 InhibitionVarious25
Wang et al. (2022)Indolyl-substituted pyrazoleAnticancerMCF-70.75 - 4.21
Jin et al. (2022)Pyrazole derivativeTopoisomerase-IIa InhibitionHeLa7.01

Recent Advances

Recent advancements in drug design have focused on enhancing the efficacy and selectivity of pyrazolo[3,4-b]pyridine derivatives. For example:

  • Novel Derivatives : Researchers have synthesized new analogues that exhibit improved selectivity for cancer cell lines while minimizing toxicity to normal cells.
  • Molecular Modeling Studies : Computational studies have facilitated the understanding of binding affinities and interactions at the molecular level, aiding in the rational design of more potent derivatives .

Toxicological Profile

While the biological activity is promising, it is essential to consider the toxicological aspects:

  • Acute Toxicity : Some derivatives are classified as harmful if swallowed and can cause skin irritation .
  • Safety Assessments : Ongoing studies are necessary to evaluate the long-term effects and safety profiles in vivo.

Properties

IUPAC Name

6-chloro-2,3-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3N3/c1-4-7-5(9(11,12)13)3-6(10)14-8(7)15-16(4)2/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYCXHDYCSSEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=NC2=NN1C)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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